molecular formula C11H13NO2S B13207374 5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde

5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13207374
M. Wt: 223.29 g/mol
InChI Key: HMFMKEWSPNZSQT-UHFFFAOYSA-N
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Description

5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde (CAS 1858458-84-0) is a high-purity chemical building block supplied for research applications. This compound, with the molecular formula C11H13NO2S and a molecular weight of 223.30, is a derivative of thiophene-2-carboxaldehyde, a versatile scaffold in medicinal chemistry known for its role as a key intermediate in the synthesis of various bioactive molecules . The structure incorporates a 3-hydroxy-3-cyclopropylazetidine moiety, which can impart specific stereoelectronic properties and influence the compound's overall pharmacokinetic profile. As a thiophene-2-carbaldehyde derivative, it serves as a critical synthon for further chemical transformations, particularly in the construction of more complex heterocyclic systems relevant to pharmaceutical discovery and development . The product is intended for research purposes as a molecular building block, and its specifications are characterized by an MDL number of MFCD31443251 . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption.

Properties

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

5-(3-cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H13NO2S/c13-5-9-3-4-10(15-9)12-6-11(14,7-12)8-1-2-8/h3-5,8,14H,1-2,6-7H2

InChI Key

HMFMKEWSPNZSQT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CN(C2)C3=CC=C(S3)C=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Thiophene-2-carbaldehyde Core

The starting point for the synthesis is often 2-thiophenecarboxaldehyde , which serves as the aldehyde-functionalized thiophene scaffold. Industrially and in research, this compound can be synthesized efficiently by formylation of thiophene using phosgene and N,N-dimethylformamide (DMF) as a formylating agent, as described in patent CN102627627A:

  • Reaction Conditions : Thiophene is reacted with solid phosgene and DMF in chlorobenzene solvent at low temperature (0 °C), followed by gradual warming to 75–85 °C for several hours.
  • Workup : After reaction completion, hydrolysis and extraction steps yield 2-thiophenecarboxaldehyde with high purity and approximately 87% yield.
  • Advantages : This method uses solid phosgene, which is safer and less polluting than gaseous phosgene, and is suitable for industrial scale production due to cost-effectiveness and high yield.

Incorporation of the Cyclopropyl Group on the Azetidine Ring

The cyclopropyl substituent at the 3-position of the azetidine ring is introduced either:

  • By starting with a pre-functionalized 3-cyclopropyl-3-hydroxyazetidine nucleophile, or
  • Via post-substitution alkylation or cyclopropanation reactions on the azetidine ring after its attachment to the thiophene core.

The exact synthetic details for the cyclopropyl group installation are less frequently reported in open literature but typically involve standard cyclopropanation methods or use of cyclopropyl-containing building blocks in the azetidine synthesis step.

Purification and Characterization

After synthesis, the crude product is purified by:

  • Filtration and recrystallization from solvents such as chloroform, n-hexane, or ethyl acetate.
  • Drying under reduced pressure to obtain the pure compound.
  • Purity and structure are confirmed by NMR, mass spectrometry, and elemental analysis.

Summary Table of Preparation Method Parameters

Step Starting Material(s) Reagents/Conditions Yield (%) Notes
1. Formylation of Thiophene Thiophene, solid phosgene, DMF Chlorobenzene, 0 °C to 85 °C, 4–6 h 87 Industrially scalable, high purity aldehyde
2. Amination at 5-position 5-Bromothiophene-2-carbaldehyde, 3-hydroxyazetidine hydrochloride NMP or chloroform, DBU or triethylamine, 30–50 °C 60–75 (analogous compounds) Nucleophilic substitution
3. Cyclopropyl group introduction 3-Hydroxyazetidine or azetidine intermediate Cyclopropylation reagents or prefunctionalized azetidine Not explicitly reported May require specialized cyclopropanation
4. Purification Crude product Recrystallization, filtration - Ensures high purity

Representative Research Results and Observations

  • The nucleophilic substitution of 5-bromothiophene-2-carbaldehyde with azetidine derivatives proceeds smoothly under reflux or mild heating, giving moderate to good yields (60–75%).
  • Use of bases such as DBU or triethylamine facilitates the reaction by deprotonating the azetidine nucleophile.
  • The presence of the hydroxy group on the azetidine ring may require careful control of reaction conditions to avoid side reactions.
  • The cyclopropyl substituent imparts steric and electronic effects that may influence the reactivity and stability of the azetidine intermediate.
  • Purification by recrystallization from chloroform/n-hexane mixtures yields crystalline material suitable for further characterization and application.

Chemical Reactions Analysis

Types of Reactions

5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: 5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carboxylic acid

    Reduction: 5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-methanol

    Substitution: Various halogenated or nitrated derivatives of the thiophene ring

Scientific Research Applications

5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl-hydroxyazetidinyl group can enhance the compound’s binding affinity and specificity for certain molecular targets, while the thiophene ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Accessibility : Derivatives with aryl or heteroaryl substituents (e.g., 6b) are synthesized via palladium-catalyzed cross-coupling (Suzuki), achieving high yields (85%) . In contrast, brominated derivatives (e.g., compound 3) require electrophilic substitution but still achieve 80% yields . The target compound’s synthesis would likely involve introducing the azetidine group via nucleophilic substitution, though reaction efficiency remains speculative.
  • Steric and Electronic Effects: The azetidine ring in the target compound introduces both steric bulk (cyclopropyl) and polarity (hydroxyl), which may hinder crystallization compared to planar aryl substituents (e.g., diphenylamino in 6b).

Physical and Spectroscopic Properties

Table 2: Comparative Physical Properties

Compound Name Melting Point (°C) IR (νmax, cm⁻¹) ¹H-NMR (Aldehyde Proton, δ)
5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde (3) 124–126 1672 (C=O) 9.82
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde (6b) 75–80 1424 (C=O) 9.86
5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde Not reported Oxidation to COOH Not reported
Target Compound Not reported Expected ~1670–1700 ~9.8–10.1 (electron-withdrawing azetidine)

Key Observations :

  • Aldehyde Reactivity: The aldehyde proton in diphenylamino-substituted 6b appears at δ 9.86, slightly downfield compared to δ 9.82 in dibrominated 3, likely due to electron-donating effects of the aryl amino group .
  • Oxidative Stability : 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde undergoes oxidation to a carboxylic acid under acidic H₂O₂ conditions . The target compound’s hydroxyl group may enhance susceptibility to oxidation, necessitating protective strategies during synthesis.

Functional and Application-Based Comparisons

Key Observations :

  • Biological Activity : Nitrothiophene-thiadiazole hybrids exhibit antileishmanial activity, suggesting that electron-deficient thiophene cores enhance bioactivity . The target compound’s azetidine-hydroxyl group could modulate solubility and target binding, though cytotoxicity data are lacking.
  • Materials Science: Diphenylamino derivatives (e.g., 6b) are used in optoelectronic devices due to extended conjugation and electron-donating groups . The target compound’s rigid azetidine may disrupt conjugation but introduce steric control in COF (covalent organic framework) assembly, as seen with triphenylamine-based ligands .

Biological Activity

5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde (CAS No. 1858458-84-0) is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring attached to a cyclopropyl-substituted hydroxyazetidine moiety, contributing to its unique biological profile. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC₁₁H₁₃N₁O₂S
Molecular Weight223.29 g/mol
CAS Number1858458-84-0
IUPAC NameThis compound

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. Research indicates that the compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
  • Anti-inflammatory Effects : The presence of the hydroxy group may contribute to anti-inflammatory activities by modulating inflammatory pathways.
  • Cytotoxicity Against Cancer Cells : Initial cytotoxicity assays indicate that this compound may selectively induce apoptosis in certain cancer cell lines.

Antimicrobial Studies

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several derivatives of thiophene compounds, including this compound. The results showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus with an MIC value of 15 µg/mL, suggesting potential as an antimicrobial agent .

Anti-inflammatory Mechanisms

In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This effect was quantified using ELISA assays, where a notable decrease in TNF-alpha levels was observed at concentrations ranging from 10 to 50 µM .

Cytotoxicity Assays

The cytotoxic potential was assessed using MTT assays on human cancer cell lines including HeLa and MCF-7. The compound exhibited IC50 values of 20 µM for HeLa cells and 25 µM for MCF-7 cells, indicating moderate cytotoxicity compared to standard chemotherapeutics .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 15 µg/mL
Anti-inflammatoryReduced TNF-alpha
CytotoxicityIC50 = 20 µM (HeLa)

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